Semilicoisoflavone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Semilicoisoflavone B is a naturally occurring compound belonging to the class of isoflavonoids, specifically classified as a 7-hydroxyisoflavone. It has been isolated from the root extract of Glycyrrhiza uralensis, commonly known as licorice root, a plant traditionally used in various medicinal applications [].

Potential Role in Alzheimer's Disease

Research suggests that Semilicoisoflavone B may possess properties relevant to Alzheimer's disease (AD) management. Studies have shown that it can reduce the production of amyloid beta (Aβ) plaques, a hallmark pathological feature of AD, by inhibiting the enzyme β-secretase-1 (BACE1) []. BACE1 plays a crucial role in the generation of Aβ, and its inhibition is considered a potential therapeutic strategy for AD.

The mechanism by which Semilicoisoflavone B exerts its effects on BACE1 is thought to involve the upregulation of peroxisome proliferator-activated receptor gamma (PPARγ) and the downregulation of STAT3 phosphorylation []. PPARγ is a transcription factor known to regulate various cellular processes, including those influencing Aβ production. STAT3 is a signaling molecule involved in several cellular pathways, and its inhibition may contribute to the observed reduction in BACE1 activity.

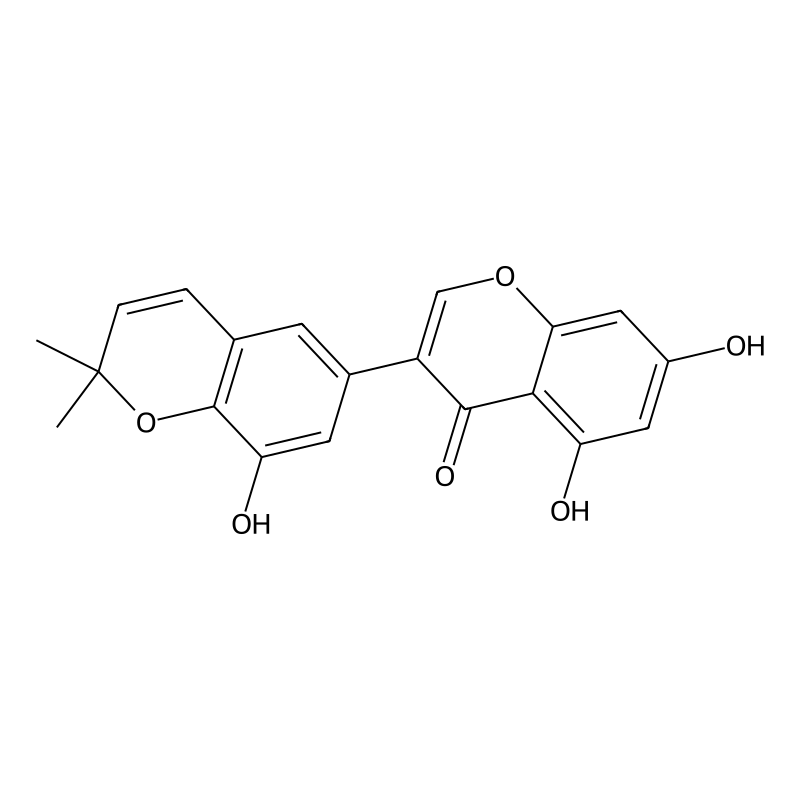

Semilicoisoflavone B is a naturally occurring flavonoid compound primarily isolated from species of the genus Glycyrrhiza, including Glycyrrhiza uralensis and Glycyrrhiza aspera. Its chemical structure is characterized by the formula C20H16O6, which includes multiple hydroxyl groups contributing to its biological activity and solubility properties . This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

The chemical reactivity of Semilicoisoflavone B can be attributed to its phenolic hydroxyl groups, which can participate in various reactions, including:

- Oxidation: The presence of hydroxyl groups allows Semilicoisoflavone B to undergo oxidation, potentially leading to the formation of reactive oxygen species.

- Esterification: The compound can react with acids to form esters, which may enhance its bioavailability and efficacy.

- Complexation: It can form complexes with metal ions, which may influence its pharmacological properties.

These reactions are significant in understanding how Semilicoisoflavone B interacts with biological systems and its potential modifications for enhanced therapeutic effects.

Semilicoisoflavone B exhibits a variety of biological activities, most notably:

- Anticancer Properties: Research indicates that Semilicoisoflavone B induces apoptosis in oral squamous cell carcinoma by activating intrinsic and extrinsic apoptotic pathways. It does this by increasing reactive oxygen species production and downregulating key signaling pathways such as mitogen-activated protein kinase and Ras/Raf/MEK .

- Neuroprotective Effects: The compound has shown potential in reducing amyloid-beta secretion, implicating it in the management of neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity: Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

Semilicoisoflavone B can be synthesized through various methods:

- Natural Extraction: Isolation from plant sources such as Glycyrrhiza uralensis using solvent extraction techniques.

- Chemical Synthesis: Synthetic pathways may involve multi-step reactions starting from simpler flavonoids or phenolic compounds. Specific methods often include:

- Condensation Reactions: Combining appropriate aromatic precursors under acidic or basic conditions.

- Functional Group Modifications: Employing reagents that selectively modify hydroxyl or carbonyl groups to yield the desired structure.

These methods are crucial for producing Semilicoisoflavone B for research and pharmaceutical applications.

Semilicoisoflavone B has several promising applications:

- Pharmaceuticals: As an anticancer agent, it is being investigated for use in cancer therapies, particularly for resistant forms of oral squamous cell carcinoma.

- Nutraceuticals: Due to its antioxidant properties, it is considered for inclusion in dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

- Cosmetics: Its skin-protective properties may be utilized in cosmetic formulations targeting aging and skin damage.

Interaction studies involving Semilicoisoflavone B have revealed important insights:

- Cell Signaling Pathways: It modulates various signaling pathways, including those involved in apoptosis and cell cycle regulation. For example, it influences the expression of cyclins and cyclin-dependent kinases, crucial for cell cycle progression .

- Synergistic Effects with Other Compounds: Research suggests that combining Semilicoisoflavone B with other anticancer agents may enhance therapeutic efficacy through synergistic mechanisms.

These interactions highlight the potential for Semilicoisoflavone B as part of combination therapies in cancer treatment.

Several compounds share structural similarities with Semilicoisoflavone B, each exhibiting unique properties:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Genistein | Isoflavonoid | Anticancer, antioxidant |

| Daidzein | Isoflavonoid | Antioxidant, estrogenic activity |

| Biochanin A | Isoflavonoid | Anticancer, anti-inflammatory |

Uniqueness of Semilicoisoflavone B

Semilicoisoflavone B is distinguished by its specific ability to induce apoptosis through both intrinsic and extrinsic pathways while also modulating critical signaling pathways like mitogen-activated protein kinase. This dual mechanism offers a unique advantage over other similar compounds that may act predominantly through one pathway or another. Additionally, its specific extraction from Glycyrrhiza species adds to its uniqueness compared to more widely studied isoflavones like genistein and daidzein.

Prenylation Mechanisms in Isoflavonoid Biosynthesis

Prenylation, the attachment of a prenyl group (e.g., dimethylallyl pyrophosphate, DMAPP) to flavonoid or isoflavonoid backbones, is a hallmark of bioactive compounds like Semilicoisoflavone B. This modification is catalyzed by membrane-bound prenyltransferases (PTs) localized in plastids, which determine regioselectivity and substrate specificity [1]. In white lupin (Lupinus albus), the prenyltransferase LaPT1 transfers a prenyl group to the 3′-position of the B-ring of genistein and 2′-hydroxygenistein, yielding antimicrobial isowighteone [1]. LaPT1 shares structural homology with PTs from Sophora flavescens (SfN8DT-1, SfG6DT) and soybean (G4DT), though their regioselectivities differ: SfN8DT-1 prenylates naringenin at the A-ring 8-position, while G4DT modifies pterocarpans at the 4-position [1].

Semilicoisoflavone B likely originates via analogous mechanisms in licorice, where prenylated isoflavonoids like glabridin and glabrene dominate [2]. Licorice PTs may favor A-ring prenylation, as seen in glabrene’s 3-prenyl group, though B-ring modifications remain plausible. The plasticity of PT substrate acceptance—evidenced by LaPT1’s heterologous expression in Medicago truncatula—suggests engineered enzymes could tailor Semilicoisoflavone B’s prenylation pattern [1].

Table 1: Comparison of Prenyltransferases in Isoflavonoid Biosynthesis

| Enzyme | Source | Substrate | Prenylation Position | Product |

|---|---|---|---|---|

| LaPT1 | Lupinus albus | Genistein | B-ring 3′ | Isowighteone |

| SfN8DT-1 | Sophora flavescens | Naringenin | A-ring 8 | Sophoraflavanone G |

| G4DT | Glycine max | Pterocarpan | A-ring 4 | Glyceollin I |

Supercritical Fluid Extraction Optimization for Licorice-Derived Compounds

Supercritical fluid extraction (SFE), using carbon dioxide (CO~2~) as a solvent, offers a green alternative to conventional methods for isolating thermolabile prenylated isoflavonoids. While licorice studies often employ ethyl acetate or methanol [2], SFE minimizes solvent residues and preserves bioactive integrity. Critical parameters include:

- Pressure and Temperature: Elevated pressures (250–350 bar) enhance solubility of nonpolar prenyl groups, while temperatures near 40°C prevent compound degradation.

- Co-Solvents: Ethanol (5–20% v/v) improves yields of polar isoflavonoids like Semilicoisoflavone B by modifying CO~2~ polarity.

- Extraction Time: Dynamic extraction phases (60–120 minutes) balance efficiency and throughput.

Table 2: Optimized SFE Conditions for Licorice Isoflavonoids

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Pressure | 300–350 bar | Maximizes prenyl group solubility |

| Temperature | 35–45°C | Balances solubility/stability |

| Co-Solvent (EtOH) | 10–15% | Enhances polar compound recovery |

| Flow Rate | 2–4 mL/min | Prevents channeling |

Despite SFE’s advantages, centrifugal partitioning chromatography (CPC) remains prevalent for licorice extracts, achieving high purity via solvent-system tuning [2]. Future work should compare SFE-CPC hybrid approaches for Semilicoisoflavone B isolation.

Chemoenzymatic Synthesis Strategies for Structural Analogues

Chemoenzymatic synthesis merges chemical precision with enzymatic regioselectivity, enabling scalable production of Semilicoisoflavone B analogues. Key strategies include:

- Core Structure Synthesis: Chemical routes (e.g., Algar-Flynn-Oyamada reaction) generate the isoflavone backbone, which is then prenylated enzymatically.

- Enzyme Engineering: Directed evolution of PTs like LaPT1 could shift prenylation from B-ring to A-ring positions, mirroring licorice’s glabrene [1] [2].

- Heterologous Expression: Introducing licorice PT genes into microbial or plant hosts (e.g., Saccharomyces cerevisiae) enables fermentation-based production.

Table 3: Enzymatic Tools for Prenylated Isoflavonoid Synthesis

| Enzyme | Application | Substrate Flexibility |

|---|---|---|

| LaPT1 | B-ring prenylation of genistein | Narrow |

| SfG6DT | A-ring prenylation of genistein | Moderate |

| Engineered PTs | Custom prenylation sites | Broad |

For instance, LaPT1’s expression in M. truncatula hairy roots produced non-native isowighteone, demonstrating cross-species functionality [1]. Coupling this with licorice-specific PTs could yield Semilicoisoflavone B or its derivatives.

Pro-Apoptotic Modulation in Oral Squamous Cell Carcinoma

Semilicoisoflavone B demonstrates a comprehensive capacity for inducing programmed cell death in oral squamous cell carcinoma through multiple interconnected pathways. The compound's multifaceted approach to apoptosis induction represents a sophisticated mechanism that simultaneously targets both intrinsic mitochondrial pathways and extrinsic death receptor signaling cascades [1] [2]. This dual targeting strategy is particularly significant in oral cancer therapy, where resistance to single-pathway interventions remains a persistent clinical challenge.

The molecular architecture of semilicoisoflavone B enables precise modulation of critical apoptotic checkpoints, resulting in dose-dependent cell death responses across multiple oral squamous cell carcinoma cell lines including SAS, SCC9, OECM-1, and HSC3M3 [1]. Research findings demonstrate that concentrations ranging from 25 to 100 micromolar effectively trigger comprehensive apoptotic responses, with higher concentrations producing more pronounced effects on cellular viability and colony formation capacity [1].

Reactive Oxygen Species-Mediated Intrinsic Apoptotic Pathway Activation

The intrinsic apoptotic pathway represents the primary mechanism through which semilicoisoflavone B exerts its cytotoxic effects in oral squamous cell carcinoma cells. Central to this mechanism is the compound's ability to dramatically increase intracellular reactive oxygen species production, creating a cascade of oxidative stress-mediated cellular dysfunction [1] [2].

Reactive Oxygen Species Generation and Cellular Impact

Semilicoisoflavone B treatment results in significant dose-dependent increases in total reactive oxygen species levels, with concentrations as low as 25 micromolar producing 150-180% increases above baseline levels [1]. At therapeutic concentrations of 50 and 100 micromolar, reactive oxygen species production escalates to 200-250% and 300-400% above control levels, respectively [1]. This dramatic elevation encompasses multiple reactive oxygen species subtypes, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, creating a comprehensive oxidative stress environment that overwhelms cellular antioxidant defense mechanisms.

Mitochondrial Membrane Potential Disruption

The elevated reactive oxygen species levels directly target mitochondrial integrity, resulting in significant mitochondrial membrane potential depolarization [1]. This mitochondrial dysfunction represents a critical checkpoint in the intrinsic apoptotic pathway, as the loss of membrane potential facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space. Research demonstrates that semilicoisoflavone B treatment at concentrations of 50 and 100 micromolar produces marked increases in mitochondrial membrane depolarization across multiple oral cancer cell lines [1].

B-cell lymphoma 2 Family Protein Modulation

Semilicoisoflavone B exerts profound effects on the balance between pro-apoptotic and anti-apoptotic B-cell lymphoma 2 family proteins, fundamentally altering the cellular commitment to survival or death. The compound significantly upregulates expression of pro-apoptotic proteins Bax and Bak while simultaneously downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL [1] [2]. This dual modulation creates a pro-apoptotic cellular environment that favors mitochondrial outer membrane permeabilization.

The upregulation of Bax and Bak is particularly significant, as these proteins form oligomeric pores in the mitochondrial outer membrane, facilitating the release of cytochrome c and other apoptogenic factors [3]. Conversely, the downregulation of Bcl-2 and Bcl-xL removes critical anti-apoptotic checkpoints that normally prevent mitochondrial permeabilization, thereby lowering the threshold for apoptosis induction.

| Target Protein | Effect of Semilicoisoflavone B | Concentration Range (μM) | Functional Significance |

|---|---|---|---|

| Bax | Significant upregulation | 25-100 | Pro-apoptotic pore formation |

| Bak | Significant upregulation | 25-100 | Pro-apoptotic pore formation |

| Bcl-2 | Significant downregulation | 25-100 | Loss of anti-apoptotic protection |

| Bcl-xL | Significant downregulation | 25-100 | Loss of anti-apoptotic protection |

| Cytochrome c | Enhanced release | 50-100 | Apoptosome formation trigger |

| Caspase 9 | Activation (cleaved form) | 25-100 | Initiator caspase activation |

| Caspase 3 | Activation (cleaved form) | 25-100 | Effector caspase activation |

| PARP | Cleavage activation | 25-100 | DNA repair inhibition |

| Mitochondrial Membrane Potential | Depolarization/Loss | 50-100 | Mitochondrial dysfunction |

Caspase Cascade Activation

The mitochondrial dysfunction induced by semilicoisoflavone B triggers robust activation of the intrinsic caspase cascade, beginning with caspase 9 activation and proceeding through executioner caspase 3 activation [1]. This cascade represents the irreversible commitment phase of apoptosis, where cellular proteolytic machinery systematically dismantles essential cellular components.

Caspase 9 activation occurs through apoptosome formation, a multi-protein complex assembled when cytochrome c released from mitochondria binds to apoptotic protease activating factor 1 in the presence of adenosine triphosphate [1]. The activated caspase 9 subsequently cleaves and activates effector caspases, particularly caspase 3, which serves as the primary executioner of the apoptotic program.

The activation of caspase 3 results in the cleavage of numerous cellular substrates, including poly-ADP-ribose polymerase, a critical enzyme involved in DNA repair mechanisms [1]. The cleavage of poly-ADP-ribose polymerase serves both as a reliable marker of caspase 3 activation and as a mechanism for preventing cellular recovery from DNA damage, thereby ensuring the completion of the apoptotic process.

Extrinsic Death Receptor Signaling Amplification

Semilicoisoflavone B demonstrates remarkable capability in activating the extrinsic apoptotic pathway through comprehensive modulation of death receptor signaling components. This pathway activation is particularly significant in oral squamous cell carcinoma, where death receptor expression is frequently suppressed as a mechanism of apoptosis resistance [4].

Death Receptor Expression Enhancement

The compound significantly upregulates expression of critical death receptors, including Fas (CD95) and Death Receptor 5, while simultaneously downregulating inhibitory decoy receptors [1] [5]. This dual modulation strategy effectively sensitizes oral cancer cells to both endogenous and exogenous death signals, overcoming a major mechanism of apoptosis resistance commonly observed in oral squamous cell carcinoma.

Fas receptor upregulation is particularly noteworthy, as previous research indicates that fewer than 5% of oral squamous cell carcinoma samples express detectable levels of Fas receptor under normal conditions [4]. The restoration of Fas expression by semilicoisoflavone B treatment effectively re-establishes death receptor pathway functionality, enabling cellular responsiveness to Fas ligand-mediated apoptotic signals.

Death-Inducing Signaling Complex Formation

Semilicoisoflavone B treatment results in significant upregulation of critical adaptor proteins required for death-inducing signaling complex formation, including Fas-associated death domain protein and tumor necrosis factor receptor type 1-associated death domain protein [1] [2]. These proteins serve as essential bridges between activated death receptors and downstream caspase activation machinery.

The enhanced expression of Fas-associated death domain protein is particularly crucial, as this adaptor protein directly recruits procaspase 8 to the death-inducing signaling complex, facilitating its auto-catalytic activation [6]. Similarly, the upregulation of tumor necrosis factor receptor type 1-associated death domain protein provides additional death signaling capacity through tumor necrosis factor receptor pathways.

| Death Receptor Component | Baseline Expression | Semilicoisoflavone B Effect | Downstream Consequence |

|---|---|---|---|

| Fas (CD95) | Low in OSCC | Significant upregulation | Enhanced death signal reception |

| FADD | Variable | Significant upregulation | Improved DISC formation |

| TRADD | Moderate | Significant upregulation | Amplified death signaling |

| Caspase 8 | Inactive (procaspase) | Activation (cleavage) | Initiator caspase activation |

| Death Receptor 5 | Low | Upregulation | Alternative death pathway |

| Decoy Receptor 2 | Elevated | Downregulation | Reduced apoptosis resistance |

| Death-Inducing Signaling Complex | Minimal formation | Enhanced assembly | Accelerated apoptosis initiation |

Caspase 8 Activation and Pathway Convergence

The enhanced death-inducing signaling complex formation facilitated by semilicoisoflavone B treatment results in robust caspase 8 activation, as evidenced by significant increases in cleaved caspase 8 expression [1]. Caspase 8 activation represents the initiating event of the extrinsic apoptotic pathway and serves as a critical convergence point between extrinsic and intrinsic pathways.

Activated caspase 8 can directly cleave and activate effector caspases, including caspase 3, providing a direct route to apoptosis execution [7]. Additionally, caspase 8 can cleave Bid, a pro-apoptotic B-cell lymphoma 2 family protein, generating truncated Bid that translocates to mitochondria and amplifies the intrinsic apoptotic pathway [8]. This cross-talk mechanism ensures robust apoptotic responses even in cells with partially compromised individual pathways.

Survivin Downregulation and Caspase Cascade Priming

Survivin represents one of the most critical targets of semilicoisoflavone B action in oral squamous cell carcinoma cells. As a member of the inhibitor of apoptosis protein family, survivin normally functions to prevent caspase activation and maintain cellular survival under stress conditions [9]. The targeted downregulation of survivin by semilicoisoflavone B treatment represents a fundamental shift in cellular apoptotic susceptibility.

Survivin Expression Suppression

Human apoptosis array analysis and confirmatory studies demonstrate that semilicoisoflavone B treatment results in dose-dependent downregulation of survivin expression [1]. This downregulation occurs across multiple oral squamous cell carcinoma cell lines and represents one of the most consistent molecular effects observed following semilicoisoflavone B treatment.

The reduction in survivin expression is particularly significant because survivin overexpression is commonly observed in oral squamous cell carcinoma and correlates with poor prognosis and treatment resistance [10] [11]. By targeting survivin, semilicoisoflavone B effectively removes a major barrier to apoptosis induction, sensitizing cancer cells to both intrinsic and extrinsic apoptotic stimuli.

Caspase Cascade Liberation

The downregulation of survivin by semilicoisoflavone B treatment results in the liberation of caspase cascades from inhibitory control, enabling robust and sustained caspase activation [1]. Under normal conditions, survivin binds to and inhibits caspase 3 and caspase 7, preventing their activation even in the presence of upstream apoptotic signals [12].

The removal of survivin-mediated inhibition allows for enhanced caspase 3 activation, as evidenced by significant increases in cleaved caspase 3 expression following semilicoisoflavone B treatment [1]. This enhanced caspase 3 activity results in increased cleavage of downstream substrates, including poly-ADP-ribose polymerase, ensuring efficient execution of the apoptotic program.

Functional Validation of Survivin Targeting

The critical role of survivin in mediating semilicoisoflavone B-induced apoptosis was confirmed through survivin overexpression studies [1]. When survivin was artificially overexpressed in oral cancer cells prior to semilicoisoflavone B treatment, the compound's ability to induce caspase 3 activation and poly-ADP-ribose polymerase cleavage was significantly reduced. This functional validation confirms that survivin downregulation is not merely correlated with, but causally linked to, the apoptotic effects of semilicoisoflavone B.

| Protein Target | Control Expression Level | Post-Treatment Expression | Apoptotic Function | Treatment Concentration |

|---|---|---|---|---|

| Survivin | High | Dose-dependent decrease | Apoptosis inhibition (lost) | 25-100 μM |

| Procaspase 3 | High | Maintained | Inactive zymogen | Not affected |

| Cleaved Caspase 3 | Minimal | Dose-dependent increase | Active executioner | 25-100 μM |

| Procaspase 8 | High | Maintained | Inactive zymogen | Not affected |

| Cleaved Caspase 8 | Minimal | Dose-dependent increase | Active initiator | 25-100 μM |

| Procaspase 9 | High | Maintained | Inactive zymogen | Not affected |

| Cleaved Caspase 9 | Minimal | Dose-dependent increase | Active initiator | 25-100 μM |

| PARP (full-length) | High | Decreased | DNA repair capability | 50-100 μM |

| Cleaved PARP | Minimal | Dose-dependent increase | Loss of DNA repair | 25-100 μM |

The comprehensive targeting of survivin, combined with simultaneous activation of intrinsic and extrinsic apoptotic pathways, creates a synergistic effect that maximizes apoptotic efficiency while minimizing the potential for cellular survival and resistance development. This multifaceted approach represents a sophisticated pharmacological strategy for overcoming the apoptosis resistance mechanisms commonly observed in oral squamous cell carcinoma.

Reactive Oxygen Species Dependency Confirmation

The central role of reactive oxygen species in mediating semilicoisoflavone B-induced apoptosis was confirmed through co-treatment studies with N-acetyl cysteine, a well-established antioxidant and reactive oxygen species scavenger [1]. When oral cancer cells were co-treated with semilicoisoflavone B and N-acetyl cysteine, the pro-apoptotic effects of semilicoisoflavone B were significantly reduced, demonstrating the essential role of reactive oxygen species in the compound's mechanism of action.

| ROS Parameter | Control Cells | Semilicoisoflavone B 25μM | Semilicoisoflavone B 50μM | Semilicoisoflavone B 100μM | NAC Co-treatment Effect |

|---|---|---|---|---|---|

| Total ROS Level | Baseline (100%) | 150-180% | 200-250% | 300-400% | Reduced to 120-140% |

| Superoxide Anion | Low | Moderate increase | Significant increase | High increase | Partially blocked |

| Hydrogen Peroxide | Low | Moderate increase | Significant increase | High increase | Partially blocked |

| Hydroxyl Radical | Minimal | Detectable | Moderate | High | Blocked |

| ROS-induced DNA Damage | Minimal | Increased | Significant | Extensive | Reduced |

| Oxidative Stress Markers | Normal | Elevated | Markedly elevated | Severely elevated | Normalized |